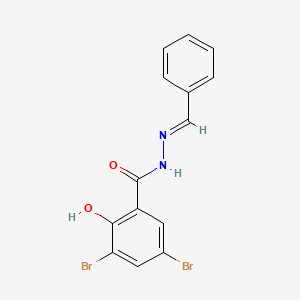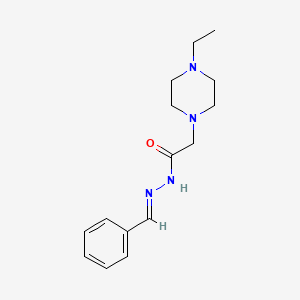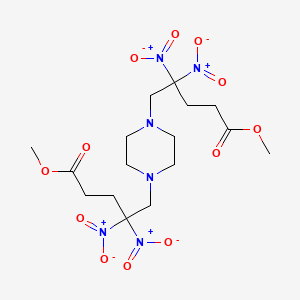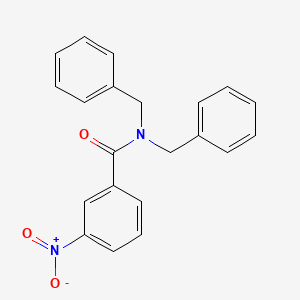
N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Overview
Description
N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, also known as BFA, is a chemical compound that has been studied extensively in scientific research. BFA is a hydrazide derivative that has been shown to have potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide involves the inhibition of the enzyme Hsp90. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of various proteins, including oncogenic proteins. By inhibiting Hsp90, N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide disrupts the stability of oncogenic proteins, leading to their degradation and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the growth of biofilms formed by various fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its specificity for Hsp90 inhibition. N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to selectively inhibit Hsp90, without affecting other molecular chaperones. However, one limitation of using N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is its potential toxicity. N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to have cytotoxic effects on normal cells at high concentrations.
Future Directions
For the study of N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide include the development of more potent and selective Hsp90 inhibitors. Additionally, further studies are needed to investigate the potential use of N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in combination with other anticancer agents. Finally, the potential use of N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide as an antifungal agent for the treatment of fungal infections warrants further investigation.
In conclusion, N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is a promising chemical compound that has potential applications in the fields of medicine and biochemistry. Its specificity for Hsp90 inhibition and its ability to inhibit cancer cell growth and fungal growth make it an attractive candidate for further study. Future research should focus on developing more potent and selective Hsp90 inhibitors, investigating the potential use of N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in combination with other anticancer agents, and exploring its potential as an antifungal agent.
Scientific Research Applications
N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N'-(3-bromo-4-fluorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also been studied for its potential use as an antifungal agent. It has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFN3OS/c14-11-7-10(1-2-12(11)15)8-16-17-13(19)9-18-3-5-20-6-4-18/h1-2,7-8H,3-6,9H2,(H,17,19)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJHPZJMSFZKJA-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




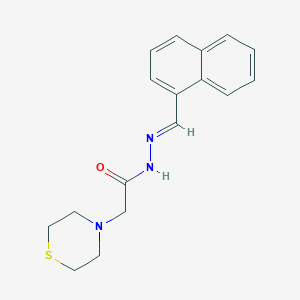

![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)
![3,5-dibromo-2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3836894.png)
![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)
![2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3836899.png)
![2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836919.png)
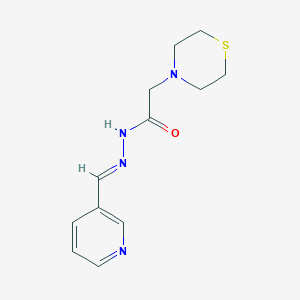
![4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B3836931.png)
